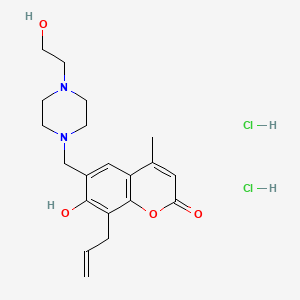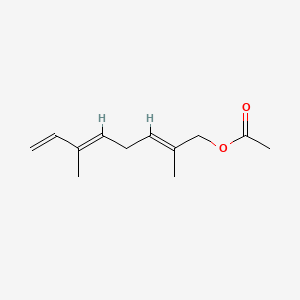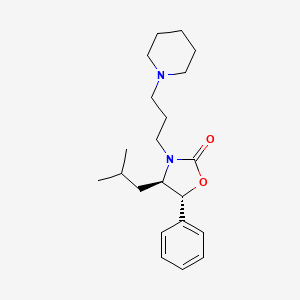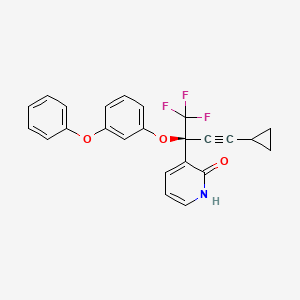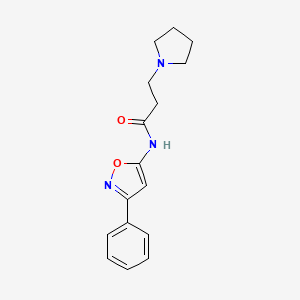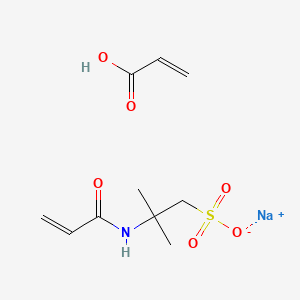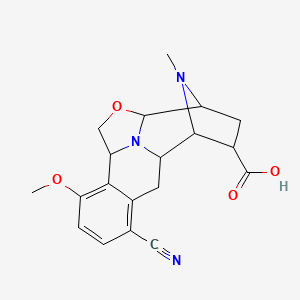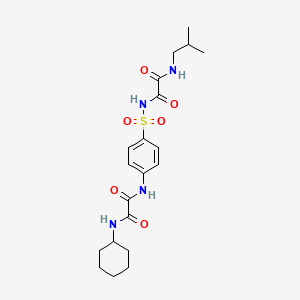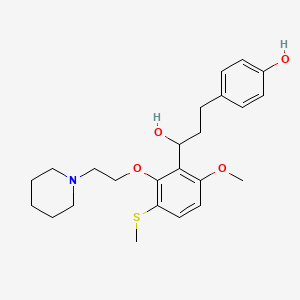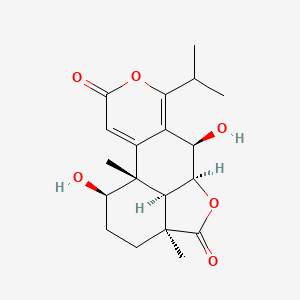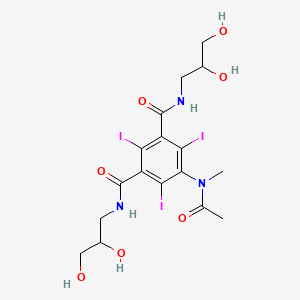
5-(Acetylmethylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is a complex organic compound characterized by its triiodo-substituted benzene ring and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide typically involves multiple steps. The starting material is often a triiodo-substituted benzene derivative, which undergoes a series of reactions to introduce the acetylmethylamino and dihydroxypropyl groups. Common reagents used in these reactions include acylating agents, amines, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The acetylmethylamino group can be reduced to form primary or secondary amines.
Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl groups may yield carboxylic acids, while reduction of the acetylmethylamino group may produce primary amines.
Wissenschaftliche Forschungsanwendungen
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential use in diagnostic imaging, particularly in radiology, due to its high iodine content which provides contrast in imaging techniques.
Industry: Utilized in the development of new materials or as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism of action of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide involves its interaction with specific molecular targets. The iodine atoms in the compound can enhance its visibility in imaging techniques, while the functional groups may interact with biological molecules, potentially altering their activity or localization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-diiodo-1,3-benzenedicarboxamide: Similar structure but with one less iodine atom.
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-trichloro-1,3-benzenedicarboxamide: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The uniqueness of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide lies in its triiodo substitution, which enhances its potential as an imaging agent due to the high atomic number of iodine, providing better contrast in imaging techniques compared to compounds with chlorine or fewer iodine atoms.
Eigenschaften
CAS-Nummer |
88116-55-6 |
|---|---|
Molekularformel |
C17H22I3N3O7 |
Molekulargewicht |
761.1 g/mol |
IUPAC-Name |
5-[acetyl(methyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O7/c1-7(26)23(2)15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)22-4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,30) |
InChI-Schlüssel |
ZJPDTNYOSIOAPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


